1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Overview
Description
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- is a chemical compound belonging to the class of isobenzofuranones This compound is characterized by the presence of a hydroxy group at the 7th position and a methoxy group at the 5th position on the isobenzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- typically involves the starting material 5,7-dihydroxyisoflavone. The synthetic route includes the protection of the 7-hydroxy group using dimethylcarbamoylchloride, followed by aminomethylation with formaldehyde aminals . The reaction conditions for this synthesis are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of protective groups and aminomethylation reactions are key steps that can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions, such as aminomethylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Formaldehyde aminals are used for aminomethylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- results in aminomethyl derivatives .
Scientific Research Applications
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, aminomethyl derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Maritimin: Found in Pancratium maritimum.
5-O-methylchrysine: Found in Uruguayan propolis.
7-hydroxy-6,8-dimethyl-5-methoxyflavone: Found in Cleistocalyx operculatus.
Isoprunetin: Found in Maackia amurensis.
Gerontoisoflavone A: Found in Cudrania cochichinensis.
Uniqueness
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo aminomethylation and inhibit CDKs sets it apart from other similar compounds .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-6-2-5-4-13-9(11)8(5)7(10)3-6/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVAVEZQPWBKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179665 | |
Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24953-77-3 | |
Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024953773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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